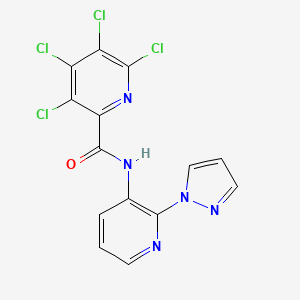

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide

Descripción

Evolution of Tetrachloropyridine Carboxamide Research

The study of tetrachloropyridine derivatives emerged in the mid-20th century, driven by the need for stable, electron-deficient aromatic systems in agrochemical and pharmaceutical applications. The introduction of chlorine atoms to pyridine rings enhances electrophilicity, enabling nucleophilic substitution reactions critical for functionalization. Early work on tetrachloropyridine synthesis, such as the two-step chlorination of pyridine described by , laid the groundwork for later carboxamide derivatives. This method involves:

- Photochlorination : Pyridine reacts with chlorine gas at 300–320°C under visible light to yield dichloropyridine.

- Catalytic Chlorination : Dichloropyridine undergoes further chlorination at 225–245°C with FeCl₂ catalysis to produce tetrachloropyridine.

The carboxamide functionalization of tetrachloropyridine, as seen in the target compound, represents a strategic advancement to introduce hydrogen-bonding capabilities and modulate solubility. The structural rigidity imparted by the tetrachlorinated pyridine ring makes it a valuable scaffold for designing coordination complexes and bioactive molecules.

Discovery and Development Timeline of Pyrazol-1-ylpyridine Derivatives

Pyrazol-1-ylpyridine derivatives gained prominence in the 1990s as ligands for transition-metal catalysis and luminescent materials. A pivotal study by demonstrated the synthesis of bis(pyrazol-1-yl)pyridine (bppy) ligands substituted with nitro and amino groups, which exhibited tunable HOMO–LUMO gaps (3.01–3.66 eV). These electronic properties enabled their use in europium(III) complexes with high quantum yields.

The integration of pyrazole and pyridine moieties into a single framework, as seen in the target compound, leverages synergistic effects:

- Pyridine : Provides π-conjugation and metal-coordination sites.

- Pyrazole : Introduces nitrogen-rich environments for supramolecular interactions.

Recent advances, such as the solvent-free synthesis of pyrazolylpyridines using hydrazine and chlorinated pyridines, have streamlined the production of these hybrid systems.

Significance in Contemporary Heterocyclic Chemistry

The target compound exemplifies three key trends in heterocyclic chemistry:

- Multi-Halogenation : Tetrachlorination enhances thermal stability and electrophilicity, facilitating further derivatization.

- Conjugate Systems : The pyridine-pyrazole-carboxamide architecture enables extended π-conjugation, relevant for optoelectronic materials.

- Modular Synthesis : The compound’s structure allows stepwise assembly via amide coupling and cyclization reactions, as detailed in and .

Table 1 summarizes critical structural features:

| Feature | Role |

|---|---|

| Tetrachloropyridine core | Electron-deficient aromatic system; enhances reactivity toward nucleophiles |

| Pyrazol-1-ylpyridine unit | Nitrogen-rich motif for coordination or hydrogen bonding |

| Carboxamide linker | Introduces hydrogen-bonding sites; improves solubility in polar solvents |

Relationship to Other Pyridine-Pyrazole Conjugate Systems

The target compound belongs to a broader class of pyridine-pyrazole conjugates, which include:

- Pyrazolo[3,4-b]pyridines : Synthesized via hydrazine-mediated cyclization of chloropyridines. These systems exhibit tautomerism (1H/2H forms) and are explored as kinase inhibitors.

- Bis(pyrazolyl)pyridines : Used as ligands in luminescent europium(III) complexes.

A comparative analysis reveals that the tetrachlorinated carboxamide derivative offers unique advantages:

Research Paradigms and Knowledge Evolution

Research on this compound aligns with two paradigms:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents on the pyridine and pyrazole rings to optimize properties for specific applications.

- Green Synthesis : Recent efforts focus on solvent-free conditions and catalytic methods to reduce waste, as seen in and .

Key milestones include:

Propiedades

IUPAC Name |

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl4N5O/c15-8-9(16)11(22-12(18)10(8)17)14(24)21-7-3-1-4-19-13(7)23-6-2-5-20-23/h1-6H,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSKHOWGNUJMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then subjected to chlorination reactions to introduce the chlorine atoms at the desired positions. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the chlorination and condensation reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can be used to remove chlorine atoms or modify the pyrazole-pyridine moiety.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of 3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but generally, it can modulate biochemical processes by influencing protein function or gene expression.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The compound is compared below with key analogues, focusing on substituent differences and their implications:

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The tetrachloropyridine core in the target compound increases electron deficiency, enhancing its reactivity in nucleophilic substitution or redox reactions. This contrasts with methylsulfanyl-containing analogues (e.g., ), where sulfur’s electron-donating effects reduce electrophilicity .

- Redox Behavior : Electrochemical studies on 3,4,5,6-tetrachloro-2-trichloromethylpyridine demonstrate multi-electron transfer processes at Ag electrodes, suggesting similar chlorinated pyridines could serve as redox-active motifs in battery materials or catalysis .

Key Research Findings

- Synthetic Challenges : The tetrachlorination of pyridine requires precise conditions to avoid over-halogenation or ring degradation. Thiazole- and pyrazole-linked derivatives (e.g., ) are synthesized via Suzuki or Ullmann couplings, highlighting the versatility of cross-coupling reactions in accessing structural diversity .

Actividad Biológica

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide (CAS No. 1171831-85-8) is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, summarizing findings from various studies, including its anticancer properties and mechanisms of action.

The molecular formula of the compound is with a molecular weight of 403.0 g/mol. The structure features multiple chlorine substituents and a pyrazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H7Cl4N5O |

| Molecular Weight | 403.0 g/mol |

| CAS Number | 1171831-85-8 |

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine moieties often exhibit diverse biological activities, including anticancer effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9), which are critical in the apoptotic pathway. This was demonstrated in studies where similar pyrazole derivatives showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard treatments like cisplatin .

- Cell Line Studies : In vitro assays indicated that compounds with similar structures exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting a stronger efficacy in targeting cancer cells while sparing normal cells .

- Autophagy Induction : Some derivatives were shown to promote autophagy in cancer cells by increasing the formation of autophagosomes and modulating key proteins such as Beclin-1 and mTOR .

Case Studies

Case Study 1 : A study focused on a related pyrazolo[4,3-e][1,2,4]triazine derivative reported significant cytotoxic effects against breast cancer cell lines with mechanisms involving apoptosis and autophagy induction .

Case Study 2 : Another investigation into pyrazole derivatives highlighted their role in inhibiting specific phosphodiesterases (PDEs), which are crucial for cellular signaling pathways relevant to cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups like chlorine enhances its potency against various biological targets. The SAR analysis suggests that modifications at specific positions on the pyrazole and pyridine rings can lead to improved efficacy and selectivity against cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide, and how can reaction yields be optimized?

Synthesis typically involves multi-step protocols, including halogenation and coupling reactions. Initial routes for analogous tetrachloropyridines report low yields (~2%) due to steric hindrance and competing side reactions . Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) to enhance cross-coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) under reflux to improve reaction kinetics .

- Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for verifying substituent positions and backbone integrity .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound’s low aqueous solubility necessitates:

- Solvent systems : DMSO or ethanol (≤1% v/v) to avoid cytotoxicity .

- Surfactant use : Polysorbate-80 for in vivo studies to enhance bioavailability.

- Pre-screening : UV-Vis spectroscopy to determine solubility limits in assay buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound's bioactivity?

- Analog synthesis : Modify pyrazole or pyridine moieties to assess functional group contributions .

- Enzyme assays : Measure IC50 values against target enzymes (e.g., kinases) to correlate substituent effects with inhibition potency .

- Molecular docking : AutoDock or Schrödinger Suite to predict binding modes and guide SAR .

Q. What are the challenges in elucidating the metabolic pathways of this compound, and how are they addressed?

- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations .

- Radiolabeling : 14C-labeled compound tracks metabolic fate in vitro and in vivo.

- Stability studies : Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays predict oral bioavailability .

Q. How can discrepancies in bioactivity data across different studies be systematically addressed?

- Protocol standardization : Uniform assay conditions (e.g., ATP concentration in kinase assays) .

- Replication : Independent validation in orthogonal assays (e.g., SPR vs. fluorescence-based binding).

- Statistical rigor : Multiplicity-adjusted p-values and effect size calculations to minimize false positives .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Molecular Dynamics (MD) : GROMACS or AMBER to simulate binding stability over time .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions at enzyme active sites.

- QSAR models : Machine learning (e.g., Random Forest) to predict activity across compound libraries .

Q. How do researchers optimize the compound's stability under various storage conditions?

- Accelerated stability testing : Expose to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks.

- Analytical monitoring : HPLC tracks degradation products; lyophilization improves long-term storage .

Q. What experimental approaches validate the proposed mechanism of action in enzyme inhibition studies?

- Kinetic analysis : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Crystallography : Co-crystal structures with target enzymes (e.g., cytochrome P450) reveal binding interactions .

- Mutagenesis : Alanine scanning of enzyme active sites to confirm critical residues for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.